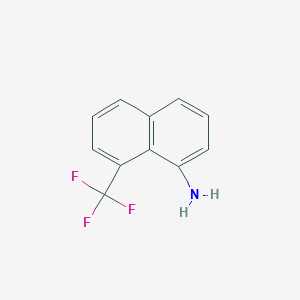

1-Amino-8-(trifluoromethyl)naphthalene

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C11H8F3N |

|---|---|

Molecular Weight |

211.18 g/mol |

IUPAC Name |

8-(trifluoromethyl)naphthalen-1-amine |

InChI |

InChI=1S/C11H8F3N/c12-11(13,14)8-5-1-3-7-4-2-6-9(15)10(7)8/h1-6H,15H2 |

InChI Key |

BIRWMGVXSVERJV-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C(=C1)C(F)(F)F)C(=CC=C2)N |

Origin of Product |

United States |

Synthetic Strategies for 1 Amino 8 Trifluoromethyl Naphthalene

Direct and Indirect Approaches to Trifluoromethylation of Naphthalene (B1677914) Precursors

The introduction of a trifluoromethyl (-CF3) group onto an aromatic ring is a critical transformation in medicinal and materials chemistry due to the unique properties this group imparts. nih.govacs.org For the synthesis of 1-Amino-8-(trifluoromethyl)naphthalene, this step can be approached either by direct trifluoromethylation of a pre-functionalized naphthalene or by building the naphthalene ring with the trifluoromethyl group already in place.

Copper-Mediated Trifluoromethylation

Copper-mediated reactions have emerged as powerful tools for the formation of carbon-CF3 bonds. While direct copper-mediated trifluoromethylation of an unsubstituted naphthalene at the 8-position is challenging, related methodologies provide insight into potential pathways. For instance, copper-catalyzed trifluoromethylation of enamides has been reported, demonstrating the stereoselective synthesis of β-trifluoromethyl substituted enamides. rsc.org Another approach involves the copper-mediated 1,2-bis(trifluoromethylation) of arynes, which allows for the rapid construction of bis(trifluoromethylated) arenes from aryne precursors under mild conditions. researchgate.net

Although direct application to 1-aminonaphthalene to yield the 8-trifluoromethyl derivative is not explicitly detailed in the provided results, these copper-based methods are foundational. A hypothetical route could involve the trifluoromethylation of a suitable 1-substituted naphthalene precursor, where the substituent directs the incoming trifluoromethyl group or is later converted to an amino group. The development of copper-catalyzed electrophilic amination has also been explored for creating N-CF3 compounds, highlighting copper's versatility in fluorine chemistry. nih.govnih.gov

Electrophilic Trifluoromethylation Reagents

Electrophilic trifluoromethylation represents a significant advancement in organofluorine chemistry, offering reagents that can directly install a "CF3+" equivalent onto nucleophilic substrates. chem-station.com These reagents are crucial for syntheses where a late-stage trifluoromethylation is desired.

Prominent electrophilic trifluoromethylating agents include:

Umemoto's reagents: These are S-(trifluoromethyl)dibenzothiophenium salts, known for their effectiveness in trifluoromethylating a wide range of nucleophiles. chem-station.com

Togni's reagents: These hypervalent iodine compounds are now widely used for their stability and reactivity in electrophilic trifluoromethylation. chem-station.com

Langlois' and Baran's reagents: These reagents provide alternative, often more accessible, sources for the trifluoromethyl group. chem-station.com

The direct electrophilic trifluoromethylation of 1-aminonaphthalene would likely lead to a mixture of isomers, with the regioselectivity influenced by the directing effect of the amino group. Furthermore, N-trifluoromethylation of the amino group itself is a possible side reaction. nih.gov Therefore, this approach often requires a protecting group on the amine or a different precursor to achieve the desired 1,8-substitution pattern.

Methodologies for Introducing the Amino Group at the Naphthalene C1 Position

The introduction of an amino group at the C1 position of the naphthalene ring is a well-established transformation, typically achieved through the reduction of a corresponding nitro compound.

Reduction of Nitro-Substituted Naphthalenes

The most common and industrially viable method for synthesizing 1-naphthylamine (B1663977) and its derivatives is the reduction of the corresponding 1-nitronaphthalene (B515781). wikipedia.orgyoutube.com The precursor, 1-nitro-8-(trifluoromethyl)naphthalene, can be synthesized and subsequently reduced to yield the target compound.

The reduction of aromatic nitro compounds can be accomplished using various reagents and conditions. A scalable electrochemical method has been developed for the reduction of nitrobenzotrifluorides to their corresponding anilines, a process that is highly analogous to the reduction of 1-nitro-8-(trifluoromethyl)naphthalene. acs.org This electrochemical approach offers a green alternative to traditional chemical reductants.

Table 1: Comparison of Reduction Methods for Aromatic Nitro Compounds

| Method | Reagents/Conditions | Typical Yields | Notes |

| Catalytic Hydrogenation | H₂, Pd/C, PtO₂ | High | Widely used, can be sensitive to other functional groups. |

| Metal/Acid Reduction | Fe/HCl, Sn/HCl | Good to High | Classic method, often used in industrial preparations. wikipedia.org |

| Electrochemical Reduction | Divided cell, CuSn7Pb15 cathode | 33-69% (for nitrobenzotrifluorides) | Offers scalability and avoids stoichiometric metal waste. acs.org |

The choice of reduction method depends on factors such as scale, functional group tolerance, and environmental considerations. For a substrate like 1-nitro-8-(trifluoromethyl)naphthalene, the stability of the C-F bonds under the reaction conditions is a key consideration.

Nucleophilic Aromatic Substitution with Amine Sources

Nucleophilic aromatic substitution (SNAr) provides a direct route to forming aryl-amine bonds. researchgate.netmdpi.com This reaction typically requires an activated aromatic ring, usually with strong electron-withdrawing groups positioned ortho or para to a leaving group. semanticscholar.org

In the context of synthesizing this compound, a potential SNAr strategy would involve a naphthalene ring substituted with a leaving group (e.g., a halogen) at the C1 position and activated by the electron-withdrawing trifluoromethyl group at the C8 position. The trifluoromethyl group, being a strong electron-withdrawing group, would facilitate nucleophilic attack at the C1 position. stackexchange.com The reaction would proceed by reacting a substrate like 1-halo-8-(trifluoromethyl)naphthalene with an ammonia (B1221849) equivalent or a protected amine source.

The efficiency of SNAr reactions can be influenced by the solvent, base, and nature of the nucleophile. For instance, studies on polyfluoroarenes have shown that bases like K₂CO₃ in DMF are effective for SNAr reactions with amine nucleophiles. mdpi.com

Convergent and Divergent Synthesis of this compound

The synthesis of this compound can be designed using either convergent or divergent strategies, each with distinct advantages.

Divergent Synthesis: A divergent approach would start from a common intermediate, such as 1-nitronaphthalene or 1-aminonaphthalene, and then introduce the trifluoromethyl group.

Path A (Nitration first): Naphthalene → 1-Nitronaphthalene → 1-Nitro-8-(trifluoromethyl)naphthalene → this compound. This route relies on achieving regioselective trifluoromethylation of 1-nitronaphthalene.

Path B (Amination first): Naphthalene → 1-Naphthylamine → Protection of amine → 8-Trifluoromethylation → Deprotection → this compound. This strategy requires protecting the reactive amino group before the trifluoromethylation step.

Convergent Synthesis: A convergent strategy involves synthesizing separate fragments of the molecule and then combining them in a later step. For this specific target, a more practical description is a linear synthesis where the key 1,8-substitution pattern is established early.

Linear Synthesis with Early Functionalization: A suitable benzene (B151609) derivative could be elaborated and then used in a ring-forming reaction (e.g., a Diels-Alder or annulation strategy) to construct the naphthalene skeleton with the trifluoromethyl group and a precursor to the amino group (like a nitro group) already in their correct relative positions. While specific examples for this exact molecule are not prevalent in the search results, syntheses of other functionalized naphthalenes from benzocyclobutenes demonstrate the principle of building the ring system with pre-installed functionalities. nih.gov

Regioselectivity and Stereocontrol in the Synthesis of Substituted Naphthalenes

The regioselective synthesis of 1,8-disubstituted naphthalenes is a complex task due to the inherent electronic properties and steric hindrance of the naphthalene core. Traditional electrophilic aromatic substitution reactions on naphthalene typically yield mixtures of isomers, with a preference for substitution at the more reactive α-positions (1, 4, 5, and 8) over the β-positions (2, 3, 6, and 7). However, achieving selective disubstitution at the 1 and 8 positions requires specialized strategies.

One effective approach involves the use of directed metalation. For instance, the generation of mono- and dianion species of 1,8-naphthalene diamide (B1670390) using reagents like sec-butyllithium (B1581126) (sec-BuLi) in the presence of N,N,N',N'-tetramethylethylenediamine (TMEDA) allows for the directed introduction of electrophiles at the 2- and 2,7-positions. researchgate.net While not targeting the 1,8-positions directly, this methodology highlights the power of directing groups in controlling the regioselectivity of naphthalene functionalization.

The "peri-effect" is a critical consideration in the synthesis and reactivity of 1,8-disubstituted naphthalenes. nih.gov This steric and electronic interaction between substituents at these positions can influence reaction outcomes and the stability of intermediates. For example, in the synthesis of a trialkoxynaphthaldehyde, a methanesulfonic acid-catalyzed ring-closing reaction was employed to construct the naphthalene ring system with defined regiochemistry. nih.gov Subsequent selective demethylation at the 1-position was achieved using boron tribromide (BBr3), with the selectivity being rationalized by the peri-effect. nih.gov Such understanding is crucial when planning the sequential introduction of the amino and trifluoromethyl groups onto the naphthalene scaffold.

Stereocontrol in the context of 1,8-disubstituted naphthalenes often relates to atropisomerism, where restricted rotation around the C1-naphthalene and C8-naphthalene bonds can lead to the existence of stable, separable stereoisomers. While this compound itself is not chiral, the principles of stereocontrol are vital when designing more complex derivatives or when considering synthetic intermediates that may exhibit axial chirality. For instance, the synthesis of axially chiral 1,8-diquinolylnaphthalenes has been achieved through palladium-catalyzed Stille coupling of 1,8-dibromonaphthalene (B102958) with 2-alkyl-4-trimethylstannylquinolines. nih.gov The resulting syn and anti isomers could be separated, demonstrating that careful selection of catalysts and reaction conditions can control the stereochemical outcome in highly congested systems. nih.gov

Catalytic Systems and Reaction Conditions Optimization in this compound Synthesis

The introduction of the amino group at the C1 position of an 8-(trifluoromethyl)naphthalene precursor, or vice versa, is a key step that often relies on transition metal-catalyzed cross-coupling reactions. The Buchwald-Hartwig amination is a particularly powerful and versatile method for the formation of carbon-nitrogen bonds. nih.govbristol.ac.uk This reaction typically involves a palladium catalyst, a phosphine (B1218219) ligand, and a base to couple an aryl halide or triflate with an amine.

The optimization of a Buchwald-Hartwig amination is crucial for achieving high yields and purity, especially with sterically demanding substrates like a 1-halo-8-(trifluoromethyl)naphthalene. High-throughput experimentation (HTE) techniques are increasingly employed to rapidly screen a wide array of catalysts, ligands, bases, solvents, and temperatures. nih.gov This approach allows for the efficient identification of optimal reaction conditions.

A hypothetical optimization of a Buchwald-Hartwig amination for the synthesis of this compound from 1-bromo-8-(trifluoromethyl)naphthalene (B6593882) and an ammonia surrogate could involve screening various phosphine ligands and reaction parameters. The choice of ligand is critical, with bulky, electron-rich phosphine ligands such as XPhos and Xantphos often showing high efficacy in challenging aminations. bristol.ac.uk

Table 1: Illustrative Data for Optimization of Buchwald-Hartwig Amination

| Entry | Ligand | Base | Temperature (°C) | Concentration (M) | Yield (%) |

| 1 | XPhos | NaOtBu | 80 | 0.2 | 75 |

| 2 | XPhos | NaOtBu | 100 | 0.2 | 85 |

| 3 | XPhos | K3PO4 | 80 | 0.4 | 60 |

| 4 | XPhos | K3PO4 | 100 | 0.4 | 70 |

| 5 | Xantphos | NaOtBu | 80 | 0.2 | 68 |

| 6 | Xantphos | NaOtBu | 100 | 0.2 | 78 |

| 7 | Xantphos | K3PO4 | 80 | 0.4 | 55 |

| 8 | Xantphos | K3PO4 | 100 | 0.4 | 65 |

| 9 | RuPhos | KHMDS | 90 | 0.3 | 92 |

This is a hypothetical data table created for illustrative purposes based on general principles of Buchwald-Hartwig amination optimization. bristol.ac.uknih.gov

The data illustrates that a combination of a highly active ligand like RuPhos with a strong, non-nucleophilic base such as potassium hexamethyldisilazide (KHMDS) at an elevated temperature can lead to a significant increase in yield. nih.gov Further optimization using Design of Experiments (DoE) methodology can elucidate the complex interplay between variables such as catalyst loading, base equivalents, concentration, and temperature to identify a "sweet spot" for maximizing the yield. bristol.ac.uk For instance, a 4D contour plot generated from DoE data could reveal that the optimal conditions involve a specific combination of these parameters, leading to a predicted high yield. bristol.ac.uk

Beyond the Buchwald-Hartwig reaction, direct catalytic amination of the naphthalene core represents an alternative, more atom-economical approach. Research has shown that vanadium-based catalysts, such as V2O5/HZSM-5, can effectively catalyze the direct amination of naphthalene to naphthylamine with hydroxylamine, achieving yields as high as 70%. researchgate.netfao.orgrsc.org The active sites in this catalytic system are believed to be the Brønsted acid sites and the V-O-V and V=O bonds, which activate the naphthalene and generate the aminating species. researchgate.netfao.orgrsc.org While this method has not been specifically reported for 8-(trifluoromethyl)naphthalene, it presents a promising avenue for future research into the direct synthesis of this compound, potentially simplifying the synthetic route and reducing waste.

Reactivity and Mechanistic Investigations of 1 Amino 8 Trifluoromethyl Naphthalene

Electronic and Steric Influence of the 8-(Trifluoromethyl) Group on Naphthalene (B1677914) Reactivity

The trifluoromethyl (CF3) group is a powerful electron-withdrawing substituent, a property that significantly influences the electronic nature of the naphthalene ring. nih.gov This strong inductive effect decreases the electron density of the aromatic system, impacting its susceptibility to electrophilic attack. nih.gov The presence of the CF3 group can enhance the electrophilic character of the molecule, leading to greater positive charge-delocalization in intermediates. nih.gov

In addition to its electronic effects, the trifluoromethyl group exerts considerable steric hindrance. nih.gov The bulky nature of the CF3 group can influence the conformation of the molecule and direct the approach of reagents. nih.gov This steric demand, in conjunction with the electronic pull, plays a crucial role in determining the regioselectivity of reactions, particularly in metalation processes where the coordination of a bulky organometallic base is involved.

Chemical Transformations Involving the C1-Amino Functionality

The amino group at the C1 position is a versatile functional handle, enabling a variety of chemical transformations.

Amine Reactivity (e.g., Acylation, Alkylation, Condensation)

The lone pair of electrons on the nitrogen atom of the amino group allows it to act as a nucleophile, readily participating in reactions such as acylation, alkylation, and condensation.

Acylation: The amino group can be acylated to form amides. This reaction is often used to protect the amino group or to introduce new functional groups. For instance, acylation with acetyl chloride would yield N-(8-(trifluoromethyl)naphthalen-1-yl)acetamide.

Alkylation: Alkylation of the amino group can lead to the formation of secondary and tertiary amines. acs.org For example, reaction with an alkyl halide in the presence of a base can introduce an alkyl substituent on the nitrogen. acs.org

Condensation: The amino group can undergo condensation reactions with carbonyl compounds to form imines or Schiff bases. acs.org These reactions are often reversible and can be used in the dynamic synthesis of more complex structures.

Formation of Nitrogen-Containing Heterocycles

The 1-amino-8-(trifluoromethyl)naphthalene scaffold is a valuable precursor for the synthesis of various nitrogen-containing heterocycles. researchgate.netnih.govresearchgate.netnih.gov The amino group can act as a nucleophile in intramolecular cyclization reactions or participate in intermolecular cycloadditions to build fused ring systems. The formation of these heterocyclic structures is of significant interest due to their prevalence in biologically active molecules. nih.govresearchgate.netnih.gov For example, condensation with a 1,3-dicarbonyl compound could potentially lead to the formation of a fused pyrimidine (B1678525) ring.

Directed Metalation Reactions of this compound

Directed metalation is a powerful tool for the regioselective functionalization of aromatic rings. wikipedia.orgbaranlab.org In the case of this compound, the amino group can act as a directed metalation group (DMG), guiding the deprotonation to a specific position on the naphthalene ring. wikipedia.org

Directed ortho-Metalation (DoM) Facilitated by the Amino Group

Directed ortho-metalation (DoM) involves the deprotonation of the position ortho to the directing group by a strong base, typically an organolithium reagent. wikipedia.orgbaranlab.org The amino group, being a Lewis base, can coordinate to the Lewis acidic lithium of the organolithium reagent, bringing the base in close proximity to the C2 proton. wikipedia.orgbaranlab.org This complex-induced proximity effect facilitates the abstraction of the C2 proton, leading to the formation of a 2-lithio species. This intermediate can then be trapped with various electrophiles to introduce a wide range of substituents at the C2 position. The general mechanism involves the interaction of the DMG with the organolithium reagent to form an intermediate complex, followed by deprotonation at the ortho position. wikipedia.org

| Reagent | Directing Group | Position of Metalation | Product |

| n-Butyllithium | Amino Group | C2 | 2-Substituted-1-amino-8-(trifluoromethyl)naphthalene |

Peri-Metalation and Remote Metalation in Naphthalene Systems

In naphthalene systems, metalation can also occur at the peri- (C8) or other remote positions, depending on the substituents and reaction conditions. nih.govresearchgate.netresearchgate.net While the amino group strongly directs to the ortho position (C2), the presence of the trifluoromethyl group at the C8 position introduces competing electronic and steric factors.

Impact of the Trifluoromethyl Group on Metalation Regioselectivity and Efficiency

The trifluoromethyl (-CF3) group, a powerful EWG, significantly influences the acidity of adjacent C-H bonds, thereby directing metalation reactions. In studies on related (trifluoromethyl)naphthalenes, metalation has been shown to occur at specific sites due to the inductive effect of the -CF3 group. For instance, 1-(trifluoromethyl)naphthalene (B1313596) is exclusively metalated at the 2-position. epfl.ch This directing effect is a consequence of the stabilization of the resulting carbanion by the electronegative -CF3 group.

In the case of this compound, the scenario is more complex due to the presence of the ortho-directing amino group (-NH2). The -NH2 group typically directs metalation to the adjacent C-2 position. However, the potent electron-withdrawing nature of the -CF3 group at the 8-position enhances the kinetic acidity of the C-H bond at the 7-position. This creates a competitive environment for metalation. The ultimate regioselectivity—whether the reaction occurs at C-2 (directed by the amino group) or C-7 (activated by the trifluoromethyl group)—would depend on the specific reaction conditions, such as the base used and the temperature. While specific studies on the metalation of this compound are not widely documented, the principles derived from simpler substituted naphthalenes suggest a delicate balance between the directing effects of the two peri-substituents.

Cross-Coupling Strategies with this compound Derivatives

Derivatives of this compound are valuable substrates for palladium-catalyzed cross-coupling reactions, enabling the construction of complex molecular architectures. These reactions typically involve the coupling of a halogenated naphthalene derivative with various partners.

Sonogashira Coupling: This reaction creates a carbon-carbon bond between a vinyl or aryl halide and a terminal alkyne, catalyzed by palladium and a copper co-catalyst. wikipedia.orgorganic-chemistry.org For a derivative like 1-amino-2-bromo-8-(trifluoromethyl)naphthalene, Sonogashira coupling would introduce an alkynyl substituent at the C-2 position. The reaction is generally tolerant of various functional groups and proceeds under mild conditions. wikipedia.orgnih.gov The efficiency of the coupling can be influenced by the electronic nature of the coupling partners; electron-withdrawing groups on the aryl halide can sometimes affect reaction efficiency. nih.gov

Suzuki Coupling: The Suzuki reaction is a versatile method for forming C-C bonds by coupling an organoboron compound (like a boronic acid) with an aryl or vinyl halide. chemrxiv.org A halogenated derivative of this compound can be coupled with various aryl or heteroaryl boronic acids. acs.orgnih.gov The presence of the -CF3 group can influence the reactivity; studies on other systems have shown that aryl halides with electron-withdrawing groups can participate efficiently in Suzuki couplings. soton.ac.uknih.gov The reaction conditions, particularly the choice of palladium catalyst, ligand, and base, are crucial for achieving high yields and selectivity. nih.gov

Table 1: Representative C-C Cross-Coupling Reactions

| Coupling Reaction | Substrate Example | Coupling Partner | Product Type | Key Features |

| Sonogashira | 1-Amino-2-bromo-8-(trifluoromethyl)naphthalene | Terminal Alkyne (e.g., Phenylacetylene) | 1-Amino-2-alkynyl-8-(trifluoromethyl)naphthalene | Forms C(sp)-C(sp2) bonds; mild conditions. wikipedia.org |

| Suzuki | 1-Amino-7-bromo-8-(trifluoromethyl)naphthalene | Arylboronic Acid (e.g., Phenylboronic acid) | 1-Amino-7-aryl-8-(trifluoromethyl)naphthalene | Forms C(sp2)-C(sp2) bonds; high functional group tolerance. chemrxiv.orgnih.gov |

The Buchwald-Hartwig amination is a powerful palladium-catalyzed reaction for forming carbon-nitrogen bonds between an aryl halide and an amine. wikipedia.org This method is particularly useful for synthesizing complex amines that are otherwise difficult to prepare. wikipedia.orgresearchgate.net For a bromo-substituted derivative of this compound, this reaction could be used to introduce a secondary or tertiary amino group. The choice of phosphine (B1218219) ligand is critical for the success of the reaction, with bulky, electron-rich ligands often providing the best results. researchgate.netrsc.org The reaction is known for its broad substrate scope and functional group tolerance. wikipedia.orgnih.gov Research on naphthalene diimides and other naphthalimide derivatives has demonstrated the successful application of Buchwald-Hartwig amination to build complex nitrogen-containing structures. nih.govresearchgate.netnih.gov

Nucleophilic and Electrophilic Substitution Pathways

The electronic dichotomy of the this compound system dictates its behavior in substitution reactions.

The trifluoromethyl group is a strong activating group for nucleophilic aromatic substitution (SNAr) due to its ability to stabilize the negative charge in the intermediate Meisenheimer complex. researchgate.netcore.ac.uk For SNAr to occur, a leaving group (such as a halogen) must be present on the ring, typically ortho or para to the activating group. In a hypothetical substrate like 1-amino-5-fluoro-8-(trifluoromethyl)naphthalene, the fluorine at C-5 is para to the activating -CF3 group. This positioning makes the C-5 position susceptible to attack by nucleophiles. The strong electron-withdrawing effect of the -CF3 group significantly facilitates the displacement of the fluoride (B91410) ion by stabilizing the anionic intermediate. core.ac.ukmdpi.com

Electrophilic aromatic substitution (EAS) on the this compound ring is governed by the competing directing effects of the amino and trifluoromethyl groups.

Amino Group (-NH2): A powerful activating, ortho-, para-director. studysmarter.co.uk It directs incoming electrophiles to the C-2 and C-4 positions.

Trifluoromethyl Group (-CF3): A strong deactivating, meta-director. libretexts.org It directs incoming electrophiles to the C-5 and C-7 positions relative to its own position (C-8).

In naphthalene systems, electrophilic attack generally favors the α-position (C1, C4, C5, C8) over the β-position (C2, C3, C6, C7) because the intermediate carbocation (arenium ion) is better stabilized. utexas.edupearson.comlibretexts.org

Given these competing influences, the regioselectivity of EAS on this compound is a classic case of synergistic and competitive effects. pearson.com The -NH2 group strongly activates the ring it is on (positions 2 and 4), while the -CF3 group deactivates both rings, but especially the one it is attached to. Therefore, electrophilic attack is most likely to occur on the activated ring. The C-4 position is strongly favored as it is para to the activating -NH2 group and is an α-position, leading to a more stable arenium ion intermediate. libretexts.org The C-2 position (ortho to -NH2) is also a potential site, but may be slightly less favored. Attack on the other ring at positions 5 or 7, while meta to the deactivating -CF3 group, is significantly less likely due to the powerful activating effect of the amino group on the first ring.

Table 2: Predicted Regioselectivity of Electrophilic Aromatic Substitution

| Position | Influence of -NH2 (at C1) | Influence of -CF3 (at C8) | Naphthalene Position Type | Predicted Outcome |

| C-2 | Activating (ortho) | Deactivating (remote) | β | Possible, secondary product |

| C-4 | Activating (para) | Deactivating (remote) | α | Major Product |

| C-5 | Deactivating (remote) | Deactivating (meta) | α | Unlikely |

| C-7 | Deactivating (remote) | Deactivating (meta) | β | Unlikely |

Kinetic and Thermodynamic Aspects of Reactions Involving this compound

Comprehensive research detailing the kinetic and thermodynamic aspects of reactions specifically involving this compound is limited in publicly available scientific literature. While the reactivity of related naphthalene derivatives and compounds containing trifluoromethyl groups has been a subject of investigation, specific quantitative data such as reaction rate constants, activation energies, and thermodynamic parameters (enthalpy, entropy, and Gibbs free energy changes) for reactions of this compound are not extensively documented.

The electronic properties of the trifluoromethyl group, a strong electron-withdrawing group, and the amino group, an electron-donating group, on the naphthalene scaffold suggest a unique reactivity profile for this compound. The peri-positioning of these two groups can lead to intramolecular interactions that influence its chemical behavior. However, without dedicated experimental or computational studies, a detailed quantitative analysis of its kinetic and thermodynamic properties remains speculative.

Future research in this area would be valuable for a deeper understanding of the reactivity of this compound and could involve:

Kinetic studies of its participation in various organic reactions, such as N-acylation, N-alkylation, or electrophilic aromatic substitution, to determine rate laws and activation parameters.

Thermodynamic measurements of its acidity (pKa of the conjugate acid), basicity (proton affinity), and the energetics of its complex formation with metal ions or other molecules.

Computational chemistry studies employing methods like Density Functional Theory (DFT) to model reaction pathways, calculate transition state energies, and determine thermodynamic properties, thereby providing theoretical insights that can guide experimental work.

Until such studies are conducted and published, a detailed section on the kinetic and thermodynamic aspects of reactions involving this compound with specific data tables cannot be provided.

Theoretical and Computational Chemistry of 1 Amino 8 Trifluoromethyl Naphthalene

Quantum Chemical Characterization of Molecular and Electronic Structure

Density Functional Theory (DFT) stands as a cornerstone for the computational study of naphthalene (B1677914) derivatives, balancing accuracy with computational cost. researchgate.net For a molecule like 1-Amino-8-(trifluoromethyl)naphthalene, DFT calculations, often employing functionals like B3LYP with basis sets such as 6-311G or 6-31G(d,p), are used to perform geometry optimization. researchgate.netnih.gov This process determines the most stable three-dimensional arrangement of the atoms (the ground state geometry) by finding the minimum energy on the potential energy surface.

Due to the bulky nature of the amino (-NH₂) and trifluoromethyl (-CF₃) groups at the peri-positions (1 and 8), significant steric strain is expected. This strain forces the naphthalene core to distort from its usual planar structure. DFT calculations can quantify this distortion, predicting key parameters such as the out-of-plane bending of the substituents and the twisting of the naphthalene rings. nih.gov By mapping the potential energy landscape, researchers can identify stable conformers and the energy barriers between them, providing a comprehensive picture of the molecule's flexibility and preferred shapes. Computational studies on other 1,8-disubstituted naphthalenes have shown that the degree of distortion is highly dependent on the bulkiness of the peri-substituents. nih.govresearchgate.net

Table 1: Common DFT Functionals and Basis Sets for Naphthalene Derivatives

| Method | Functional | Basis Set | Typical Application |

|---|---|---|---|

| DFT | B3LYP | 6-31G(d,p) | Geometry Optimization, Vibrational Frequencies nih.gov |

| DFT | B3LYP | 6-311++G** | Geometry Optimization, Energy Calculations asianpubs.org |

| TD-DFT | ωB97X-D | 6-31G* | Excited States, Absorption Spectra researchgate.net |

This table represents methods commonly used for related aromatic compounds, providing a framework for studying this compound.

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are critical in determining a molecule's electronic behavior, including its absorption and emission properties and its reactivity. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of chemical reactivity and kinetic stability. asianpubs.org

For this compound, the analysis is particularly interesting due to the opposing electronic nature of its substituents.

Amino Group (-NH₂): As a strong electron-donating group, the amino group is expected to raise the energy of the HOMO. rsc.org The lone pair of electrons on the nitrogen atom can delocalize into the naphthalene π-system, significantly impacting the HOMO's energy and spatial distribution.

Trifluoromethyl Group (-CF₃): As a strong electron-withdrawing group, the trifluoromethyl group lowers the energy of the LUMO. nih.gov Its inductive effect pulls electron density from the naphthalene ring.

This combined effect leads to a significant reduction in the HOMO-LUMO gap compared to unsubstituted naphthalene. A smaller gap suggests that the molecule can be more easily excited, which has implications for its use in applications like fluorescent probes or organic electronics. researchgate.netsemanticscholar.org Charge distribution analysis, often visualized through molecular electrostatic potential (MEP) maps, would show a region of high electron density (negative potential) near the amino group and a region of low electron density (positive potential) near the trifluoromethyl group, highlighting the molecule's inherent polarity. nih.gov

Table 2: Expected Effects of Substituents on Naphthalene Frontier Orbitals

| Substituent | Type | Effect on HOMO | Effect on LUMO | Effect on HOMO-LUMO Gap |

|---|---|---|---|---|

| Amino (-NH₂) | Electron-Donating | Raises Energy rsc.org | Minor Effect | Decreases |

| Trifluoromethyl (-CF₃) | Electron-Withdrawing | Minor Effect | Lowers Energy nih.gov | Decreases |

This table illustrates the general principles of substituent effects on aromatic systems, as would be applied to this compound.

The aromaticity of the naphthalene system is a measure of its enhanced stability due to a cyclic array of delocalized π-electrons. Substituents can either enhance or disrupt this aromaticity. The Nucleus-Independent Chemical Shift (NICS) is a common computational method used to quantify the aromaticity of a ring system. A more negative NICS value in the center of a ring indicates stronger aromatic character.

The introduction of both an amino and a trifluoromethyl group at the peri-positions causes significant electronic and structural perturbations. The steric clash between these groups forces the naphthalene skeleton to pucker, which weakens the π-orbital overlap and, consequently, reduces the aromaticity of the system. nih.govresearchgate.net Furthermore, the strong electron-donating and -withdrawing nature of the substituents can lead to a degree of charge localization, which also detracts from the ideal delocalization required for high aromaticity. Computational studies on other polysubstituted naphthalenes have confirmed that steric hindrance can deform the aromatic rings and reduce the resonance component of substituent interactions. mdpi.com

Investigation of Intramolecular Interactions and Conformational Dynamics

The proximity of the amino and trifluoromethyl groups at the 1 and 8 positions governs the molecule's conformational preferences and internal dynamics, primarily through hydrogen bonding and steric repulsion.

A key feature in the structure of this compound is the potential for an intramolecular hydrogen bond between a hydrogen atom of the amino group and a fluorine atom of the trifluoromethyl group (N-H···F). While fluorine is a highly electronegative atom, its ability to act as a strong hydrogen bond acceptor can be variable.

Computational studies are crucial for confirming the existence and quantifying the strength of such an interaction. nih.gov Methods like Natural Bond Orbital (NBO) analysis can identify the donor-acceptor interactions and estimate the stabilization energy of the hydrogen bond. Potential energy scans, where the dihedral angle involving the N-H and C-F bonds is systematically rotated, can reveal whether the hydrogen-bonded conformation corresponds to a true energy minimum. nih.gov The presence of this intramolecular hydrogen bond would significantly influence the molecule's conformational rigidity and the orientation of the substituents.

The dominant interaction governing the geometry of 1,8-disubstituted naphthalenes is the severe steric repulsion between the peri-substituents. nih.govresearchgate.net The ideal distance between substituents at these positions is significantly smaller than the sum of their van der Waals radii, leading to immense strain. To alleviate this, the molecule distorts in several ways:

Out-of-plane distortion: The C-N and C-C(F₃) bonds bend away from the naphthalene plane in opposite directions.

In-plane distortion: The substituents splay outwards, increasing the angle between them.

Naphthalene core puckering: The naphthalene rings themselves lose planarity. nih.govacs.org

Computational studies on similar systems, such as 1,8-dimethylnaphthalene (B165263) and its derivatives, have quantified these distortions. For instance, X-ray crystallography and calculations on 1,8-bis(bromomethyl)naphthalene (B51720) revealed significant vertical distortion and a disturbance of the naphthalene ring's coplanarity. nih.gov For this compound, DFT geometry optimizations would provide precise values for the dihedral angles and bond distances that characterize this non-planar structure, offering a quantitative measure of the steric strain. nih.govresearchgate.net

Mechanistic Insights from Computational Modeling

Computational modeling serves as a powerful tool to unravel the intricate details of chemical reactions. For molecules like this compound, understanding potential reaction mechanisms is key to predicting its chemical behavior and designing new synthetic pathways.

For instance, in the context of C-H activation of substituted naphthalenes, Density Functional Theory (DFT) calculations have been employed to map out the potential energy surface of a reaction. These calculations can identify the transition state structures and their corresponding energies. For example, in a study on the palladium-catalyzed C-H activation of a pyridylimine-substituted 1-naphthalene, DFT calculations revealed two possible transition states, TS2 and TS2' , for different cyclization pathways. The energy difference between these transition states (ΔΔG‡) was calculated to be 2.4 kcal mol⁻¹, indicating that one pathway is kinetically favored over the other. researchgate.net

The reaction coordinate represents the path of lowest energy from reactants to products. By mapping this coordinate, chemists can visualize the entire process of a chemical reaction, including the formation of intermediates and the overcoming of energy barriers. For example, the S₁←S₀ electronic transition in 1-aminonaphthalene can be considered a type of reaction coordinate, where the molecule moves from its ground electronic state to the first excited state upon absorption of light. researchgate.netnih.gov High-resolution electronic spectroscopy combined with computational modeling can reveal changes in geometry and electronic distribution along this coordinate. researchgate.netnih.gov

Similarly, computational studies on the catalytic cycle of naphthalene peri-diselenides as glutathione (B108866) peroxidase mimics have provided detailed mechanistic insights, including the identification of transition states for the reduction of hydrogen peroxide. nih.gov These examples highlight the methodologies that could be applied to understand the reactivity of this compound.

The solvent in which a reaction is carried out can have a significant impact on its rate and outcome. Computational models can account for these solvation effects in several ways. Implicit solvation models, such as the Polarizable Continuum Model (PCM) and the Conductor-like Screening Model (COSMO), treat the solvent as a continuous medium with a specific dielectric constant. bldpharm.comrsc.orgrsc.orgnih.govmdpi.com Explicit solvation models, on the other hand, involve including a number of individual solvent molecules in the calculation, providing a more detailed picture of solvent-solute interactions. rsc.orgnih.gov

The choice of solvent can dramatically influence reaction pathways. For example, in the C-H activation of a substituted 1-naphthalene, DFT calculations showed that in acetic acid, ortho-C-H activation is both kinetically and thermodynamically favored. researchgate.net In contrast, in a less polar solvent like toluene, the energy difference between ortho- and peri-C-H activation is much smaller, leading to a mixture of products. researchgate.net This demonstrates the crucial role of the solvent environment in determining the regioselectivity of a reaction.

For excited state calculations, such as those using Time-Dependent DFT (TD-DFT), solvation can be modeled as being in equilibrium or non-equilibrium with the excited state of the solute. bldpharm.com An equilibrium model assumes the solvent has fully relaxed around the excited molecule, while a non-equilibrium model is used for faster processes where the solvent does not have time to reorient. bldpharm.com The appropriate choice of solvation model is critical for accurately predicting the photophysical properties of molecules like this compound in different environments.

Substituent Effects on Reactivity and Electronic Properties

The presence of both an electron-donating amino (-NH₂) group and a strongly electron-withdrawing trifluoromethyl (-CF₃) group at the peri-positions of the naphthalene core in this compound creates a unique electronic environment. The interplay of these substituents significantly influences the molecule's reactivity and electronic properties.

Computational studies on various substituted naphthalenes provide a framework for understanding these effects. The amino group generally raises the energy of the Highest Occupied Molecular Orbital (HOMO), making the molecule more susceptible to electrophilic attack. Conversely, the trifluoromethyl group lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO), making the molecule a better electron acceptor. The combined effect of these two groups leads to a reduced HOMO-LUMO gap, which can impact the molecule's color and reactivity.

A study on trifluoromethylated naphthalene derivatives using DFT at the B3LYP/6-311++G(d,p) level of theory systematically investigated the impact of various substituents on the electronic properties. The study utilized Substituent Effect Stabilization Energy (SESE) calculations to quantify the interactions between substituents. Research on 1,8-naphthalimide (B145957) derivatives has also shown that intramolecular charge transfer occurs between the substituents and the naphthalimic ring, influencing their absorption and emission properties.

The steric interactions between the peri-substituents can also lead to significant distortion of the naphthalene ring from planarity. This distortion can, in turn, affect the electronic conjugation and reactivity of the molecule.

Below is a table summarizing the calculated electronic properties of naphthalene and some of its derivatives from various computational studies. This data illustrates the impact of different substituents on the HOMO and LUMO energy levels.

| Compound | Computational Method | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) |

| Naphthalene | B3LYP/6-311++G(d,p) | -6.38 | -0.16 | 6.22 |

| 1-Aminonaphthalene | B3LYP/6-31G(d) | -5.21 | -0.45 | 4.76 |

| 1-(Trifluoromethyl)naphthalene (B1313596) | B3LYP/6-311++G(d,p) | -6.84 | -0.68 | 6.16 |

| 2-(Dimethylamino)naphthalene | Not Specified | -4.83 | -0.63 | 4.20 |

| 6-(Propionyl)naphthalene | Not Specified | Not Specified | Not Specified | 4.37 |

| Prodan | Not Specified | Not Specified | Not Specified | 3.64 |

Note: The values in this table are compiled from different sources and computational methods and are intended for illustrative purposes to show general trends.

Advanced Spectroscopic and Structural Characterization

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of "1-Amino-8-(trifluoromethyl)naphthalene" in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment and connectivity of atoms within the molecule.

Proton (¹H) and Carbon-¹³ (¹³C) NMR spectra offer a fundamental fingerprint of the organic framework of "this compound".

The ¹H NMR spectrum of "this compound" is expected to exhibit a series of signals in the aromatic region, corresponding to the six protons on the naphthalene (B1677914) ring. The chemical shifts of these protons are influenced by the electronic effects of both the amino (-NH₂) and trifluoromethyl (-CF₃) groups. The amino group, being an electron-donating group, will shield adjacent protons, causing them to resonate at a higher field (lower ppm). Conversely, the trifluoromethyl group is a strong electron-withdrawing group and will deshield nearby protons, shifting their signals to a lower field (higher ppm). The protons of the amino group itself would likely appear as a broad singlet.

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. It is anticipated to show 11 distinct signals, one for each of the 10 carbon atoms of the naphthalene ring and one for the trifluoromethyl carbon. Similar to ¹H NMR, the chemical shifts of the carbon atoms are dictated by the attached functional groups. The carbon atom attached to the amino group (C-1) would be shielded, while the carbon attached to the trifluoromethyl group (C-8) and the trifluoromethyl carbon itself would be significantly deshielded. For comparison, the experimental and theoretical ¹³C NMR chemical shifts for a related compound, 4-amino-2-methyl-8-(trifluoromethyl)quinoline, show the carbon attached to the amino group at a relatively shielded position, while the carbon bearing the trifluoromethyl group is more deshielded. researchgate.net

Table 1: Predicted ¹H NMR Chemical Shift Ranges for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Naphthalene-H | 7.0 - 8.0 | m |

| NH₂ | 4.0 - 5.5 | br s |

Predicted values are based on general principles and data from related naphthalene derivatives.

Table 2: Predicted ¹³C NMR Chemical Shift Ranges for this compound

| Carbon | Predicted Chemical Shift (ppm) |

|---|---|

| Naphthalene C | 110 - 150 |

| C-CF₃ | q, ~125 |

Predicted values are based on general principles and data from related naphthalene derivatives. The carbon of the CF₃ group will appear as a quartet due to coupling with the three fluorine atoms.

Fluorine-¹⁹ (¹⁹F) NMR spectroscopy is a highly sensitive and informative technique for probing the trifluoromethyl group in "this compound". ucla.edu The ¹⁹F nucleus has a spin of 1/2 and 100% natural abundance, making it easy to detect. ucla.edu The chemical shift of the -CF₃ group is very sensitive to its electronic environment. ucla.edu In "this compound", the ¹⁹F NMR spectrum is expected to show a singlet, as all three fluorine atoms in the trifluoromethyl group are chemically equivalent. The exact chemical shift will be characteristic of a trifluoromethyl group attached to an aromatic ring and can be influenced by the presence of the nearby amino group. This technique is particularly useful for confirming the presence and integrity of the trifluoromethyl moiety within the molecule. Studies on other molecules with trifluoromethyl groups show that solid-state NMR can also provide information on the intramolecular dipole-dipole couplings within the CF₃ group. nih.gov

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the proton and carbon signals and for elucidating the complete connectivity of the molecule. researchgate.netepfl.chsdsu.eduemerypharma.commdpi.comcolumbia.edu

COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (¹H-¹H) couplings within the molecule. researchgate.netsdsu.edu For "this compound", COSY would show correlations between adjacent protons on the naphthalene ring, helping to trace the connectivity of the aromatic system. researchgate.netsdsu.edu

HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). researchgate.netsdsu.eduemerypharma.comcolumbia.edu It is invaluable for assigning the carbon signals based on the already assigned proton signals. emerypharma.comcolumbia.edu

HMBC (Heteronuclear Multiple Bond Correlation) : This experiment shows correlations between protons and carbons that are two or three bonds away. researchgate.netepfl.chsdsu.eduemerypharma.comcolumbia.edu HMBC is particularly important for identifying quaternary carbons (carbons with no attached protons), such as C-1, C-8, C-4a, and C-8a in the naphthalene core, by observing their long-range correlations with nearby protons. epfl.chsdsu.educolumbia.edu

NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy) : These experiments provide information about the spatial proximity of protons. They can be used to confirm the peri-relationship between the amino group at C-1 and the trifluoromethyl group at C-8 by observing through-space interactions between the amino protons and the fluorine atoms (via ¹H-¹⁹F NOE) or nearby ring protons.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the precise molecular weight of "this compound" and, from that, its exact molecular formula. HRMS can measure the mass-to-charge ratio (m/z) of an ion with very high accuracy, typically to within a few parts per million (ppm). This allows for the unambiguous determination of the elemental composition. For "this compound" (C₁₁H₈F₃N), the expected exact mass can be calculated and compared to the experimental value, providing definitive confirmation of the molecular formula. bldpharm.comchemenu.comrsc.org

Table 3: HRMS Data for this compound

| Ion | Calculated m/z | Observed m/z |

|---|---|---|

| [M+H]⁺ | 212.0682 | To be determined experimentally |

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of the functional groups present in "this compound".

The Infrared (IR) spectrum is expected to show characteristic absorption bands for the N-H stretching vibrations of the primary amine group, typically in the region of 3300-3500 cm⁻¹. nist.govchemicalbook.comchemicalbook.com Aromatic C-H stretching vibrations will appear around 3000-3100 cm⁻¹, while C=C stretching vibrations of the naphthalene ring will be observed in the 1450-1600 cm⁻¹ region. nist.gov The strong C-F stretching vibrations of the trifluoromethyl group are expected to be prominent in the spectrum, typically in the range of 1000-1350 cm⁻¹. researchgate.net

The Raman spectrum will also exhibit signals corresponding to these vibrational modes. chemicalbook.comchemicalbook.com Aromatic ring vibrations often give strong Raman signals. chemicalbook.comchemicalbook.com While N-H stretching vibrations are typically weak in Raman, the C-F stretching modes of the trifluoromethyl group should be observable. chemicalbook.com The combination of IR and Raman spectroscopy provides a more complete picture of the vibrational properties of the molecule due to their different selection rules. mdpi.com

Table 4: Key Predicted Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |

|---|---|---|---|

| Amino (-NH₂) | N-H Stretch | 3300 - 3500 (medium) | Weak |

| Aromatic Ring | C-H Stretch | 3000 - 3100 (medium) | Strong |

| Aromatic Ring | C=C Stretch | 1450 - 1600 (strong) | Strong |

| Trifluoromethyl (-CF₃) | C-F Stretch | 1000 - 1350 (strong) | Medium |

Predicted values are based on general principles and data from related compounds.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. This technique involves diffracting X-rays off a single crystal of the compound. The resulting diffraction pattern can be used to calculate the electron density map of the molecule, revealing bond lengths, bond angles, and torsional angles with high precision.

For "this compound", a crystal structure would provide invaluable information, including:

Confirmation of the substitution pattern on the naphthalene ring.

Precise bond lengths and angles of the entire molecule.

The conformation of the amino group relative to the naphthalene ring.

The rotational orientation of the trifluoromethyl group.

Details of intermolecular interactions, such as hydrogen bonding involving the amino group, which govern the crystal packing.

While no specific crystal structure for "this compound" is publicly available in the searched resources, analysis of related structures in the Cambridge Structural Database could provide insights into expected packing motifs and intramolecular geometry. acs.org

Advanced Applications in Organic and Materials Science

1-Amino-8-(trifluoromethyl)naphthalene as a Versatile Synthetic Building Block

The strategic placement of the amino and trifluoromethyl groups on the naphthalene (B1677914) core imparts distinct reactivity to this compound, making it a versatile precursor for a variety of complex organic molecules.

Precursor for Complex Polycyclic Aromatic Compounds

Polycyclic aromatic hydrocarbons (PAHs) are a class of organic molecules composed of two or more fused aromatic rings. They are of significant interest due to their diverse applications in materials science, including organic electronics and photonics. uhmreactiondynamics.orgnih.gov The synthesis of functionalized and complex PAHs is a continuous area of research, with a focus on developing efficient and regioselective methods. uhmreactiondynamics.org

While direct synthesis of complex PAHs from this compound is not extensively documented, its structure suggests significant potential. The amino group can be readily converted into other functional groups, such as a diazonium salt, which can then participate in cyclization reactions to form extended aromatic systems. For instance, intramolecular cyclization of appropriately substituted naphthalene derivatives is a known strategy for constructing cyclopenta-fused PAHs. rsc.org The presence of the trifluoromethyl group can influence the electronic properties and solubility of the resulting PAHs, which is advantageous for their processing and application in electronic devices.

Synthesis of Chiral Auxiliaries and Ligands

Chiral auxiliaries and ligands are essential tools in asymmetric synthesis, enabling the stereoselective formation of one enantiomer of a chiral product. nih.govwikipedia.org These molecules, which are themselves chiral, temporarily bond to a substrate to direct a chemical reaction to a specific stereochemical outcome. nih.govwikipedia.org

The naphthalene scaffold, particularly in its binaphthyl form, is a well-established platform for the design of chiral ligands. The atropisomerism arising from hindered rotation around the C-C single bond connecting the two naphthalene rings creates a stable chiral environment. While the direct application of this compound as a chiral auxiliary is not widely reported, its structural features are relevant. The amino group provides a convenient handle for attaching the auxiliary to a substrate. Furthermore, the development of chiral ligands based on 1,8-disubstituted naphthalenes is an active area of research. The steric bulk and electronic influence of the trifluoromethyl group in this compound could be exploited in the design of novel chiral ligands with unique stereochemical directing capabilities.

Intermediate for N-Heterocyclic Synthesis

Nitrogen-containing heterocycles are ubiquitous in pharmaceuticals, agrochemicals, and functional materials. rsc.orgnih.gov The development of efficient synthetic routes to novel N-heterocyclic scaffolds is therefore of great importance. The peri-disposition of the amino and trifluoromethyl groups in this compound offers a unique template for the construction of fused N-heterocyclic systems.

The reaction of 1,8-diaminonaphthalene (B57835) with various electrophiles to form peri-fused heterocycles is a well-established synthetic strategy. researchgate.net While this compound possesses only one amino group, its reactivity can be harnessed in cyclization reactions. For example, the amino group can react with a suitable reagent to introduce a second reactive site at the 8-position, which can then undergo intramolecular cyclization. The electron-withdrawing nature of the trifluoromethyl group can influence the regioselectivity of these cyclization reactions, potentially leading to the formation of novel trifluoromethylated N-heterocyclic systems with interesting biological or material properties.

Development of Functional Materials and Conjugated Systems

The incorporation of fluorinated building blocks into organic materials can significantly enhance their properties, including thermal stability, solubility, and electronic characteristics. The trifluoromethyl group in this compound makes it an attractive candidate for the development of advanced functional materials.

Incorporation into Polymer Backbones (e.g., Fluorinated Polynaphthalimides)

Polyimides are a class of high-performance polymers known for their exceptional thermal stability, mechanical strength, and chemical resistance. The introduction of fluorine atoms, often in the form of trifluoromethyl groups, can further enhance these properties and improve solubility, making them more processable. researchgate.net

The synthesis of fluorinated polyimides typically involves the polycondensation of a diamine with a dianhydride. researchgate.net While the direct use of this compound in this context is not explicitly detailed in the provided search results, the synthesis of fluorinated polynaphthalimides from trifluoromethyl-substituted aromatic bis(ether amine)s and 1,4,5,8-naphthalenetetracarboxylic dianhydride has been reported. researchgate.net These polymers exhibit excellent thermal stability and solubility in organic solvents. researchgate.net This suggests that a diamine derivative of this compound could be a viable monomer for the synthesis of novel fluorinated polynaphthalimides with potentially unique properties arising from the specific substitution pattern of the naphthalene core.

Table 1: Properties of Fluorinated Polyamides Derived from a Naphthalene-based Diamine

| Polymer | Inherent Viscosity (dL/g)¹ | Tensile Strength (MPa) | Elongation at Break (%) | Glass Transition Temperature (°C) |

| Polyamide IIa | 0.54 | 98 | 15 | 285 |

| Polyamide IIb | 0.47 | 95 | 12 | 270 |

| Polyamide IIc | 0.54 | 102 | 18 | 310 |

| Polyamide IId | 1.23 | 115 | 25 | 325 |

¹Measured in DMAc at 30 °C. Data extracted from a study on fluorinated polyamides based on 2,7-Bis(4-amino-2-trifluoromethylphenoxy)naphthalene. researchgate.net

Design of Push-Pull Chromophores and Related Optoelectronic Materials

Push-pull chromophores are organic molecules characterized by an electron-donating (push) group and an electron-withdrawing (pull) group connected by a π-conjugated spacer. nih.govmdpi.com This architecture leads to a significant intramolecular charge transfer (ICT) upon photoexcitation, resulting in interesting optical and electronic properties that are valuable for applications in optoelectronics, such as organic light-emitting diodes (OLEDs) and nonlinear optics. nih.govmdpi.comnih.govresearchgate.net

The naphthalene scaffold is a common component in the design of push-pull chromophores. nih.govnih.govresearchgate.net The amino group of this compound can act as an effective electron-donating group, while the trifluoromethyl group, being strongly electron-withdrawing, can enhance the "pull" character of an acceptor unit attached to the naphthalene core. The peri-substitution pattern would lead to a unique spatial arrangement of the donor and acceptor moieties, potentially influencing the ICT process and the resulting photophysical properties.

While specific examples utilizing this compound are not detailed in the provided search results, the general principles of push-pull chromophore design strongly support its potential in this area. The amino group can be further functionalized to tune its electron-donating strength, providing a modular approach to designing a range of chromophores with tailored properties.

Table 2: Photophysical Properties of Naphthalene-Based Push-Pull Dyes

| Compound | Donor Group | Acceptor Group | Absorption Max (nm) | Emission Max (nm) |

| PP1 | N,N-dimethylamino | 1,3-indandione | 530 | 610 |

| PP2 | N,N-diethylamino | 1,3-indandione | 545 | 625 |

| PP3 | Piperidino | 1,3-indandione | 550 | 630 |

| PP4 | Morpholino | 1,3-indandione | 520 | 600 |

Data extracted from a study on push-pull chromophores based on a naphthalene scaffold. nih.gov

Applications in Sensing and Molecular Recognition

Currently, there is a lack of specific, published research detailing the application of this compound in the fields of chemical sensing and molecular recognition. While its structural features suggest potential, no concrete examples or detailed studies are available in the scientific literature.

Role in Methodological Advancements in Fluorination Chemistry

A review of the existing scientific literature does not indicate a specific or significant role for this compound in the advancement of fluorination methodologies. Research in this area does not currently highlight this compound as a key reagent, catalyst, or building block in the development of new fluorination techniques.

Q & A

Q. What are the recommended methodologies for synthesizing and characterizing 1-Amino-8-(trifluoromethyl)naphthalene?

Synthesis should prioritize regioselective functionalization to ensure the amino and trifluoromethyl groups are positioned correctly. Techniques like NMR (¹H/¹³C/¹⁹F) and high-resolution mass spectrometry (HRMS) are critical for structural validation. Purity assessment via HPLC or GC-MS is essential, particularly to quantify byproducts from fluorination reactions. Thermal stability can be evaluated using differential scanning calorimetry (DSC) .

Q. How should initial toxicity screening be designed for this compound in mammalian models?

Follow OECD Guideline 423 for acute oral toxicity, using a stepwise dose escalation approach in rodents (e.g., Sprague-Dawley rats). Include endpoints such as body weight changes, hematological parameters (e.g., hemoglobin adducts, as seen in naphthalene oxide studies ), and histopathology of target organs (liver, kidneys). Route-specific exposure (oral, inhalation) should align with ATSDR’s inclusion criteria for systemic effects .

Q. What analytical methods are suitable for quantifying environmental persistence of this compound?

Use EPA Method 8270D with GC-MS to detect the compound in soil/water matrices. For degradation studies, simulate aerobic/anaerobic conditions and monitor metabolites via LC-QTOF-MS. Bioconcentration factors (BCF) can be modeled using EPI Suite, validated against experimental data from OECD 305 guidelines .

Advanced Research Questions

Q. How can conflicting data on metabolic pathways be resolved in human vs. rodent models?

Apply comparative metabolomics using liver microsomes or hepatocytes from both species. Quantify phase I/II metabolites (e.g., hydroxylated derivatives, glutathione conjugates) via UPLC-MS/MS. Use kinetic modeling (e.g., Michaelis-Menten) to compare enzymatic turnover rates. Discrepancies may arise from CYP2F2 (rodent-specific) vs. CYP2A13 (human) isoform activity, as seen in naphthalene toxico kinetics .

Q. What experimental designs mitigate bias in long-term carcinogenicity studies?

Adopt a randomized block design with blinded dose administration. Follow IARC’s 2B carcinogen assessment framework , including:

- Dose groups: Control, NOAEL (from subchronic studies), and 2x NOAEL.

- Endpoints: Tumor incidence (histopathology), genotoxicity (Comet assay), and oxidative stress markers (8-OHdG).

- Risk of bias mitigation: Use Table C-7 criteria (randomization, allocation concealment) from ATSDR’s toxicological profile .

Q. What advanced techniques elucidate the compound’s interaction with DNA/RNA?

- Genomic assays : CRISPR-Cas9 screens to identify susceptibility genes (e.g., NQO1 polymorphisms).

- Structural analysis : X-ray crystallography or molecular docking to study binding to G-quadruplex DNA.

- Epigenetic profiling : Methylation-specific PCR or ChIP-seq for histone modification analysis.

Cross-validate findings with in vivo micronucleus tests (OECD 474) .

Q. How do environmental factors (pH, temperature) influence degradation pathways?

Design a fractional factorial experiment varying pH (2–12), temperature (4–40°C), and UV exposure. Monitor degradation products using FTIR and NMR. Apply Arrhenius kinetics to model half-lives. For example, naphthalene derivatives show accelerated hydrolysis under alkaline conditions .

Data Interpretation & Contradictions

Q. How should researchers address discrepancies in reported LC₅₀ values across studies?

- Meta-analysis : Pool data using random-effects models, stratifying by species, exposure route, and solvent (e.g., DMSO vs. saline).

- Sensitivity testing : Replicate experiments under standardized conditions (e.g., ISO 10993-5 for cytotoxicity ).

- Confounding factors : Control for batch-to-batch compound variability via QC/QA protocols (e.g., ISO 17034 ).

Q. What statistical approaches validate biomarker specificity for exposure monitoring?

- ROC curves : Assess sensitivity/specificity of proposed biomarkers (e.g., urinary 1,2-dihydroxynaphthalene).

- Multivariate regression : Adjust for covariates like smoking status (for PAH exposure) or CYP450 induction .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.